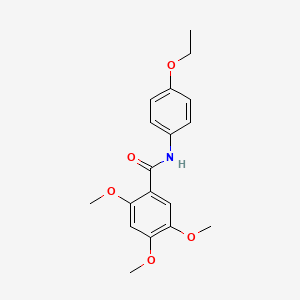
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide, also known as EPTB, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.39 g/mol.
作用機序
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide works by binding to the active site of ACAT, preventing the enzyme from catalyzing the formation of cholesterol esters. This inhibition results in a decrease in the amount of cholesterol that is stored in cells, leading to a reduction in the development of atherosclerotic plaques.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide inhibits ACAT activity in a dose-dependent manner, with an IC50 value of 2.7 μM. In vivo studies in animal models have also shown that N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide reduces the amount of cholesterol stored in cells and has a protective effect against atherosclerosis.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of ACAT, which allows for the specific targeting of this enzyme without affecting other metabolic pathways. Additionally, N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, the synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is complex and requires specialized equipment and expertise, which may limit its use in some research settings.
将来の方向性
There are several future directions for research involving N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. One potential area of research is the development of new ACAT inhibitors based on the structure of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. Additionally, further studies are needed to investigate the potential therapeutic benefits of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide in the treatment of atherosclerosis and other cardiovascular diseases. Finally, research is needed to investigate the cellular and molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide on cholesterol metabolism and atherosclerosis.
合成法
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving several reactions. The first step involves the synthesis of 4-ethoxyaniline, which is then reacted with 2,4,5-trimethoxybenzoyl chloride to form N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields.
科学的研究の応用
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is as a selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an important enzyme involved in the metabolism of cholesterol and the inhibition of this enzyme has been shown to have potential therapeutic benefits in the treatment of atherosclerosis and other cardiovascular diseases.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-5-24-13-8-6-12(7-9-13)19-18(20)14-10-16(22-3)17(23-4)11-15(14)21-2/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQCVKTMFVJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)


![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5820347.png)